![molecular formula C19H16N4O3S B2361406 Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate CAS No. 893998-89-5](/img/structure/B2361406.png)
Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
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Description
Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate, also known as MPT0B390, is a novel compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Scientific Research Applications
Oncology Research
MPSPAB has been studied for its potential use in cancer therapy. Its structure is similar to compounds known to inhibit tyrosine kinases, which are enzymes that can be overly active in certain types of cancer . By inhibiting these enzymes, MPSPAB could potentially be used to slow down or stop the growth of cancer cells.
Neuroprotection
Derivatives of MPSPAB have been explored for their neuroprotective effects . These compounds could help in protecting nerve cells against damage from diseases like Parkinson’s or Alzheimer’s, or from acute events such as stroke.
Structural Biology
The molecular structure of MPSPAB allows it to form hydrogen bonds and engage in hydrophobic interactions, making it a valuable molecule for structural biology studies . Understanding its interactions can provide insights into the design of new drugs.
Chemical Synthesis
The compound’s structure, featuring a pyridazinyl moiety, is of interest in synthetic chemistry. Researchers can use MPSPAB as a starting point to synthesize new compounds with potential pharmacological activities .
properties
IUPAC Name |
methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19(25)13-5-7-14(8-6-13)21-17(24)12-27-18-10-9-16(22-23-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPTBDNPIEIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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